

4-chloro-5-iodo-1H-indazole molecular weight

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Compound of Interest

Compound Name: *4-chloro-5-iodo-1H-indazole*

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An In-Depth Technical Guide to **4-Chloro-5-iodo-1H-indazole**: A Core Scaffold for Modern Drug Discovery

For research scientists and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success. Halogenated heterocyclic compounds, in particular, serve as versatile intermediates, offering multiple reaction handles for the construction of complex molecular architectures. Among these, **4-chloro-5-iodo-1H-indazole** has emerged as a reagent of significant interest. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. **4-Chloro-5-iodo-1H-indazole** is a disubstituted indazole, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings. The strategic placement of a chloro and an iodo group on the benzene portion of the scaffold imparts unique reactivity, making it a valuable precursor in medicinal chemistry.[1][2]

The molecular weight and other key computational properties are summarized below. This quantitative data is essential for stoichiometric calculations in synthesis and for predicting the compound's behavior in various chemical environments.

Property	Value	Source
Molecular Weight	278.48 g/mol	[3][4][5]
Molecular Formula	C ₇ H ₄ ClN ₂	[3][5]
Exact Mass	277.91077 Da	[3]
CAS Number	1000342-37-9	[3][4]
XLogP3	2.8	[3]
Topological Polar Surface Area	28.7 Å ²	[3]
Complexity	155	[3]

Synthesis and Purification: A Validated Workflow

The synthesis of substituted indazoles often presents challenges in achieving high regioselectivity.[6] A robust and reproducible synthetic protocol is therefore paramount. While multiple strategies for indazole synthesis exist[1][7], a common and effective method for introducing an iodo group onto an aromatic amine is via a Sandmeyer-type reaction. This involves the diazotization of an amino group followed by displacement with iodide.

The logical starting material for this synthesis is 4-chloro-1H-indazol-5-amine. The following protocol describes a validated, self-controlling workflow for the synthesis and subsequent purification of **4-chloro-5-iodo-1H-indazole**.

Experimental Protocol: Synthesis via Diazotization-Iodination

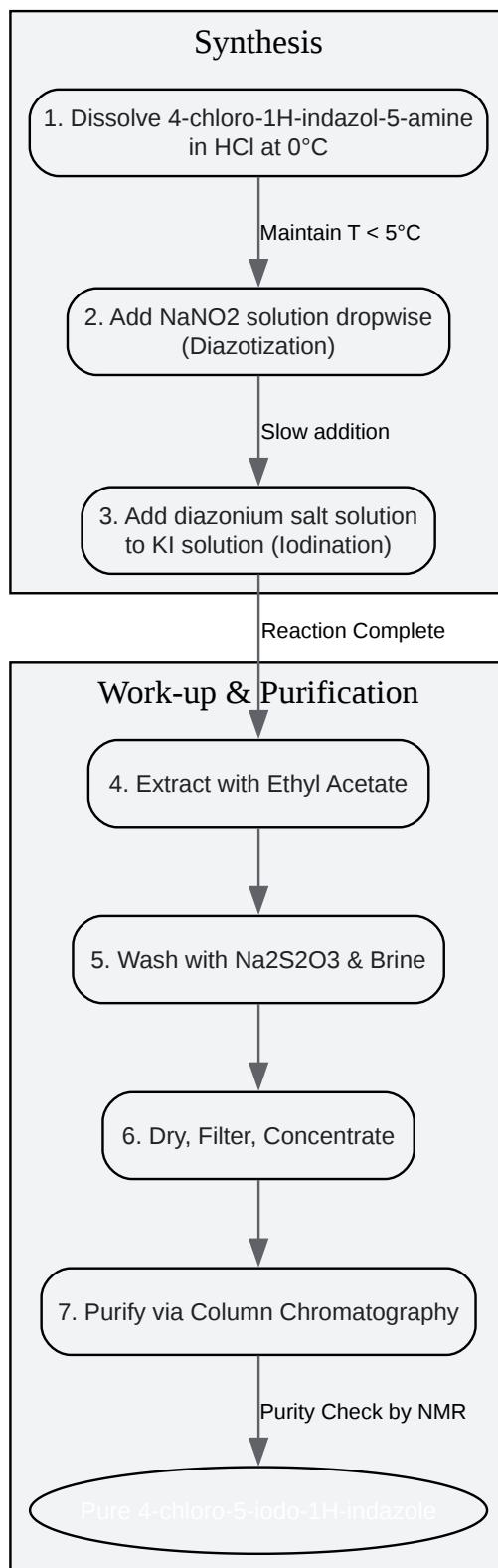
Causality: This two-stage, one-pot protocol is chosen for its efficiency and reliance on well-understood reaction mechanisms. Cooling the initial diazotization reaction to 0°C is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent slow addition to a potassium iodide solution ensures a controlled release of nitrogen gas and minimizes side reactions.

- **Diazonium Salt Formation:**

- Suspend 1 equivalent of 4-chloro-1H-indazol-5-amine in an aqueous solution of hydrochloric acid (e.g., 6N HCl) at 0°C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the internal temperature below 5°C.
- Stir the resulting mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt. The reaction is self-validating as the disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC).

- Iodide Displacement:
 - In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water.
 - Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous gas evolution (N_2) will be observed.
 - Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.^[8]
- Work-up and Extraction:
 - Extract the reaction mixture with an organic solvent such as ethyl acetate (3x volumes).
 - Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.^[8]
 - Dry the organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure **4-chloro-5-iodo-1H-indazole**.

Workflow Diagram: Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **4-chloro-5-iodo-1H-indazole**.

Structural Elucidation and Quality Control

Unequivocal structural confirmation and purity assessment are non-negotiable in drug development. Spectroscopic techniques are the cornerstone of this process.^[9] For a molecule like **4-chloro-5-iodo-1H-indazole**, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for confirming the substitution pattern and distinguishing it from potential regioisomeric impurities.^[6]

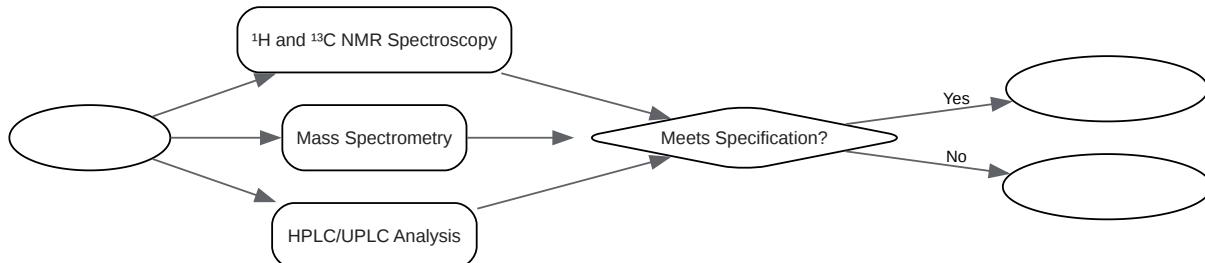
Spectroscopic Characterization Protocol

Trustworthiness: This multi-pronged analytical approach ensures the identity and purity of the final compound. ¹H and ¹³C NMR confirm the core structure and substitution, while mass spectrometry provides definitive molecular weight verification. Each technique cross-validates the others.

- Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.^[9]
- NMR Spectroscopy:
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.^[9]
 - Expected ¹H NMR (DMSO-d₆): Look for a broad singlet for the N-H proton (typically >13 ppm), and distinct aromatic protons. The relative positions will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
 - Expected ¹³C NMR (DMSO-d₆): Expect seven distinct carbon signals. The carbons bearing the iodine (C5) and chlorine (C4) will be shifted significantly; the C-I signal will appear far upfield (typically 80-90 ppm) while the C-Cl signal will be downfield.^[8]
- Mass Spectrometry (MS):
 - Analyze the sample using Electrospray Ionization (ESI) or a similar soft ionization technique.
 - Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (278.48). The characteristic isotopic pattern for one chlorine atom (M and

M+2 in a ~3:1 ratio) should be observable.

Quality Control Workflow Diagram



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Caption: A multi-technique workflow for quality control and batch release.

Applications in Medicinal Chemistry

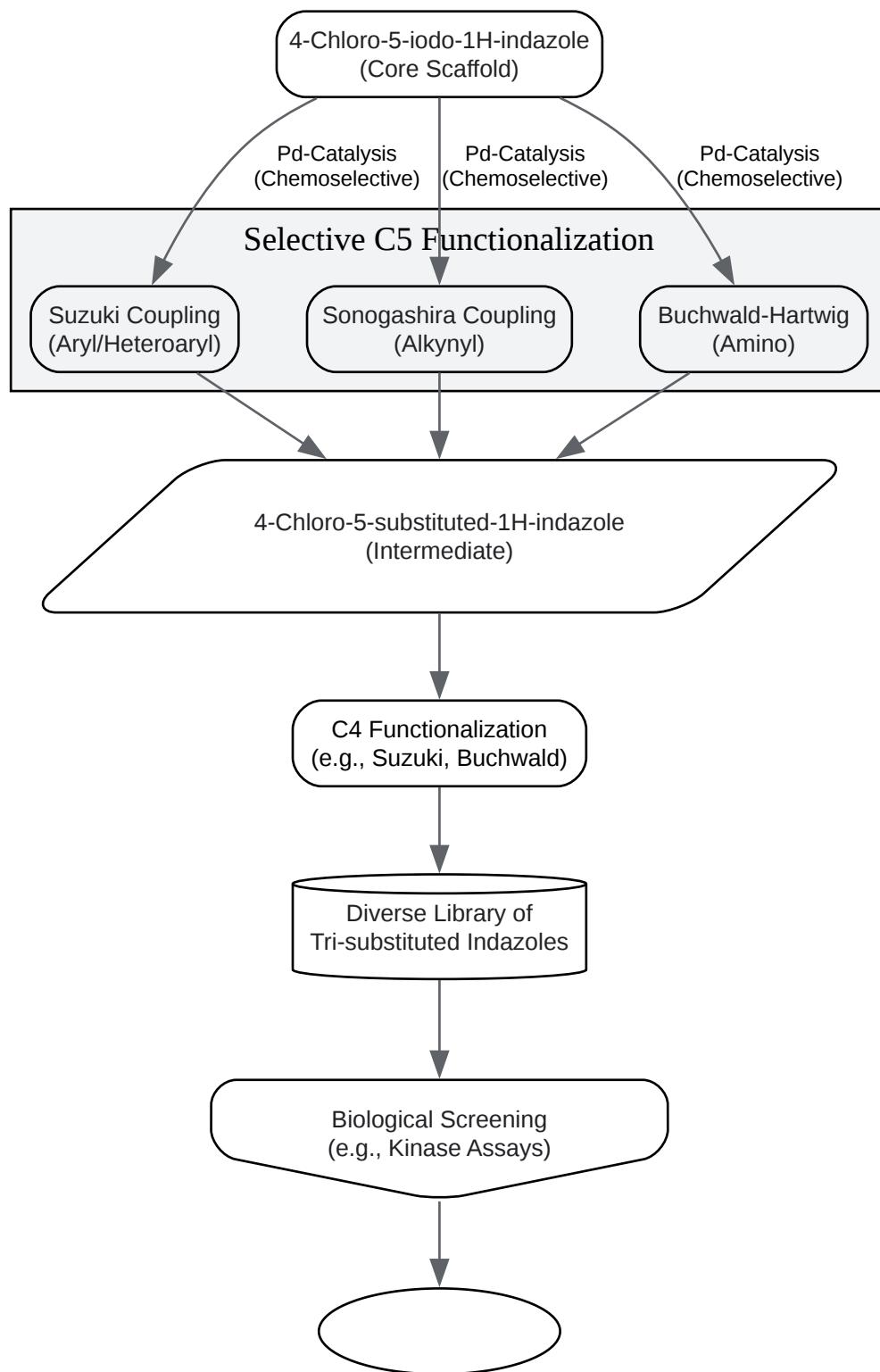
The true value of **4-chloro-5-iodo-1H-indazole** lies in its role as a versatile synthetic intermediate. The indazole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents.[1][2][10]

The chloro and iodo substituents on this specific molecule are not merely passive decorations; they are functional handles for advanced synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.

- **Iodine as a Coupling Handle:** The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This allows for selective functionalization at the 5-position. Reactions like Suzuki (boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings can be performed chemoselectively at the C5-iodo position.
- **Chlorine as a Secondary Handle:** After modification at the 5-position, the less reactive 4-chloro group can be targeted for a second coupling reaction under more forcing conditions, enabling the synthesis of highly complex, tri-substituted indazole derivatives.

This differential reactivity is a powerful tool for building molecular diversity from a single, common intermediate.

Logical Pathway: From Building Block to Drug Candidate

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Caption: Synthetic diversification strategy using **4-chloro-5-iodo-1H-indazole**.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, appropriate safety measures must be observed.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature[4], while others suggest -20°C for long-term stability.[5] It is prudent to store it protected from light.

Conclusion

4-Chloro-5-iodo-1H-indazole is more than a chemical with a defined molecular weight; it is a strategically designed tool for modern drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the differential reactivity of its two halogen atoms provide medicinal chemists with a reliable and versatile platform for the rapid generation of novel and complex molecular entities. A thorough understanding of the principles outlined in this guide enables researchers to fully leverage the synthetic potential of this valuable building block in the quest for next-generation therapeutics.

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